Clocortolone pivalate is a synthetic corticosteroid primarily researched for its anti-inflammatory properties. [, , , , , , , , , , ] It is classified as a mid-potency topical corticosteroid, often formulated as a 0.1% cream. [, , , , , , ] The pivalate ester in its structure enhances its lipophilicity, leading to improved penetration through the stratum corneum, the outermost layer of the skin. [, , , ]
Clocortolone was first synthesized in 1973 by Emanuel Kaspar and Rainer Philippson, who patented the compound under United States Patent 3,729,495. The original patent was assigned to Schering AG, a German pharmaceutical company. Over the years, the rights to this compound have changed hands multiple times before being acquired by Valeant Pharmaceuticals in 2008 . As a corticosteroid, clocortolone functions by modulating inflammatory responses through its action on glucocorticoid receptors.
The synthesis of clocortolone involves several key steps:
Clocortolone has a complex molecular structure characterized by its steroid framework. The chemical formula is , with a molecular weight of approximately 410.91 g/mol .
The stereochemistry of clocortolone plays a crucial role in its binding affinity to the glucocorticoid receptor, affecting its potency and efficacy as an anti-inflammatory agent.
Clocortolone participates in various chemical reactions typical of corticosteroids:
Reactions are typically conducted under inert atmospheres (nitrogen) to prevent oxidation and are monitored using thin-layer chromatography or high-performance liquid chromatography for purity assessment.
Clocortolone exerts its effects primarily through binding to glucocorticoid receptors in target tissues:
This mechanism underlies its therapeutic effects in treating inflammatory skin conditions.
Clocortolone exhibits several notable physical and chemical properties:
These properties influence both its formulation as a topical agent and its absorption characteristics.
Clocortolone is primarily utilized in dermatology for:
Clinical trials indicate low incidence rates of local adverse effects (approximately 4.4%), primarily limited to application-site reactions like dryness or stinging .
Halogenation (introduction of fluorine or chlorine atoms) at specific positions on the corticosteroid nucleus profoundly influences glucocorticoid receptor (GR) binding affinity, anti-inflammatory potency, and metabolic stability. Unlike non-halogenated corticosteroids, clocortolone incorporates a dual-halogen configuration: chlorine at C-9 and fluorine at C-6. This combination is critical for achieving its mid-potency profile (Class 4) [1] [6].
C-9 chlorination enhances lipid solubility and prolongs receptor residence time by reducing metabolic deactivation. Concurrently, C-6 fluorination increases GR binding affinity through electronic effects on the A-ring ketone at C-3 [6] [10]. Crucially, this specific pairing avoids the excessive potency and higher atrophy risk associated with di-fluorinated corticosteroids (e.g., betamethasone, clobetasol). Solid-state NMR studies confirm that this halogenation pattern creates a distinct electronic environment around the steroid rings, influencing molecular rigidity and interaction dynamics with the GR ligand-binding domain [7] [10].
Table 1: Impact of Halogenation Patterns on Corticosteroid Properties
Halogenation Pattern | Example Corticosteroid | Relative Potency Class | Key Structural Effect |
---|---|---|---|
C-9 Fluorination | Fluocinolone acetonide | Mid-High (Class 3-4) | ↑ Receptor affinity, ↑ Lipophilicity |
C-9 Chlorination + C-6 Fluorination | Clocortolone pivalate | Mid (Class 4) | Balanced receptor affinity & metabolic stability |
C-6 + C-9 Difluorination | Diflorasone diacetate | High (Class 2) | ↑↑ Potency, ↑↑ Atrophy risk |
Esterification of the C-21 hydroxyl group with carboxylic acids is a proven strategy to modulate corticosteroid lipophilicity. Clocortolone pivalate features a pivalate (trimethylacetate) ester at this position. The pivalate moiety is highly branched and hydrophobic, conferring three key advantages:
NMR relaxation studies ( [10]) demonstrate restricted molecular motion at C-21 in the esterified form, correlating with increased membrane binding and sustained epidermal retention. This contrasts sharply with the more mobile C-21 hydroxyl in non-esterified analogs, which exhibit faster clearance.
The introduction of an alpha-methyl group (-CH₃) at C-16 is a critical modification unique to clocortolone among mid-potency corticosteroids. This structural change delivers two primary benefits:
Table 2: Functional Impact of Key Structural Modifications in Clocortolone Pivalate
Modification Site | Chemical Change | Primary Pharmacologic Effect | Biophysical Consequence |
---|---|---|---|
C-9 | Chlorine (Cl) atom | ↓ Metabolic inactivation, ↑ Lipophilicity | Prolonged epidermal residency |
C-6 | Fluorine (F) atom | ↑ Glucocorticoid receptor binding affinity | Enhanced anti-inflammatory signaling |
C-16 | α-Methyl group (-CH₃) | ↓ Systemic absorption, ↑ Epidermal retention | Favors local activity; lowers HPA axis suppression risk |
C-21 | Pivalate ester (-OCOC(CH₃)₃) | ↑↑ Lipophilicity, Prodrug delivery | Enhanced SC penetration; Controlled activation in epidermis |
The pivalate esterification decisively differentiates clocortolone pivalate from both its non-esterified form and other clocortolone esters (e.g., clocortolone acetate). Key comparisons include:
Table 3: Comparative Profile of Clocortolone Pivalate vs. Representative Analogs
Corticosteroid (Formulation) | Relative Potency Class | Key Structural Features | Epidermal Penetration & Retention |
---|---|---|---|
Clocortolone Pivalate 0.1% Cream | 4 (Mid) | C-9 Cl, C-6 F, C-16 CH₃, C-21 Pivalate | ↑↑↑ (High lipophilicity + optimized vehicle) |
Clocortolone (Free Alcohol) | Low (Class 6-7) | C-9 Cl, C-6 F, C-16 CH₃, C-21 OH | ↓↓↓ (Low lipophilicity) |
Clocortolone Acetate 0.1% (Hypothetical) | Likely Mid (Class 4-5) | C-9 Cl, C-6 F, C-16 CH₃, C-21 Acetate | ↑ (Less lipophilic than pivalate) |
Triamcinolone Acetonide 0.1% Cream | 4-5 (Mid) | C-9 F, C-16 OH/C-17 Acetonide, C-21 OH | ↑ (Ketal at C-16/17 enhances lipophilicity) |
Hydrocortisone Butyrate 0.1% Cream | 4 (Mid) | Non-halogenated, C-17α OH, C-21 Butyrate | ↑↑ (Butyrate ester enhances lipophilicity) |
Compounds Discussed:Clocortolone, Clocortolone Pivalate, Fluocinolone acetonide, Diflorasone diacetate, Clocortolone Acetate (hypothetical), Triamcinolone Acetonide, Hydrocortisone Butyrate
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7